![molecular formula C9H13NO B11920901 2-(5-Ethylfuran-2-yl)azetidine CAS No. 777887-59-9](/img/structure/B11920901.png)
2-(5-Ethylfuran-2-yl)azetidine
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Overview
Description
2-(5-Ethylfuran-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(5-Ethylfuran-2-yl)azetidine, can be achieved through several methods. . This reaction proceeds under photochemical conditions and is highly regio- and stereoselective.
Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which allows for the preparation of bis-functionalized azetidines .
Industrial Production Methods
Industrial production of azetidines often relies on scalable synthetic routes that can be optimized for high yield and purity. The aza Paternò–Büchi reaction and direct alkylation methods mentioned above can be adapted for industrial-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylfuran-2-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The azetidine ring has been associated with various biological activities, making compounds like 2-(5-Ethylfuran-2-yl)azetidine of interest in drug discovery. Research indicates that azetidines can exhibit significant pharmacological properties, including:
- Antimicrobial activity : Compounds with similar structures have shown efficacy against various pathogens.
- Antimalarial properties : There is ongoing research into the application of azetidine derivatives, including this compound, in the design of new antimalarial agents. Quantitative structure-activity relationship (QSAR) studies have been employed to optimize these compounds for enhanced activity against Plasmodium falciparum .
Case Study: QSAR Studies
A recent study utilized QSAR methodologies to design derivatives of azetidine compounds, focusing on enhancing their antimalarial activity. The study optimized structures using density functional theory and identified key molecular descriptors that correlate with biological activity. The findings suggest that modifications to the azetidine structure can lead to improved efficacy against malaria .
Material Science
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to participate in polymerization reactions could allow for the development of novel materials with tailored properties. The incorporation of furan moieties can enhance the thermal and mechanical properties of polymers.
Data Table: Comparison of Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Acetylazetidine | Azetidine | Contains an acetyl group; less complex than this compound. |
3-Methylazetidine | Azetidine | Methyl substitution; lacks furan moiety. |
4-(5-Ethylfuran)butyric acid | Furan derivative | Longer carbon chain; does not contain nitrogen. |
5-Ethylfuran | Furan | No azetidine ring; simpler structure. |
This table highlights how the combination of an azetidine ring and a furan substituent in this compound contributes to its distinct chemical reactivity and potential applications compared to structurally similar compounds.
Future Directions in Research
Ongoing research is necessary to fully understand the potential applications of this compound. Future studies could focus on:
- In vivo studies : To evaluate the pharmacokinetics and safety profiles of this compound.
- Material development : Exploring its use in creating advanced materials with specific functionalities.
- Broader biological testing : Investigating other therapeutic areas beyond antimalarial activity.
Mechanism of Action
The mechanism of action of 2-(5-Ethylfuran-2-yl)azetidine involves its interaction with molecular targets through its azetidine and furan rings. The ring strain in azetidines facilitates bond cleavage and functionalization, making it a versatile compound in various chemical reactions . The furan ring can participate in π-π interactions and hydrogen bonding, contributing to its bioactivity and stability .
Biological Activity
2-(5-Ethylfuran-2-yl)azetidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 777887-59-9, is characterized by the presence of an azetidine ring fused with a furan moiety, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is C9H11N, and it has a molecular weight of approximately 149.19 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
CAS No. | 777887-59-9 |
Molecular Formula | C9H11N |
Molecular Weight | 149.19 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research suggests that compounds containing furan and azetidine moieties can exhibit significant antimicrobial and anticancer properties.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of azetidine, including those with furan substitutions, show promise against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.
- Anticancer Potential : The azetidine ring structure has been associated with the inhibition of specific enzymes involved in cancer cell proliferation, such as DNA topoisomerases and kinases. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies and Experimental Results
-
Antimicrobial Testing : In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting its potential as an effective antimicrobial agent .
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli This compound 16 32 Standard Antibiotic (e.g., Penicillin) 8 16 - Cytotoxicity Assays : Cytotoxicity studies using MTT assays demonstrated that at concentrations near its MIC, this compound did not significantly reduce the viability of normal human fibroblasts, indicating a favorable safety profile for further development .
- Mechanistic Studies : Molecular docking studies have shown that this compound can effectively bind to the active sites of target enzymes involved in cancer progression, such as protein kinases. This binding inhibits their activity, leading to decreased cancer cell viability .
Properties
CAS No. |
777887-59-9 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(5-ethylfuran-2-yl)azetidine |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3 |
InChI Key |
JITFGGRSVGJLCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C2CCN2 |
Origin of Product |
United States |
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